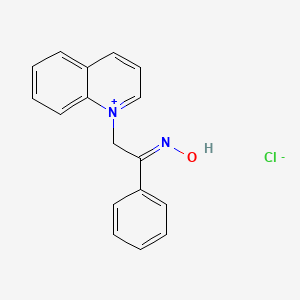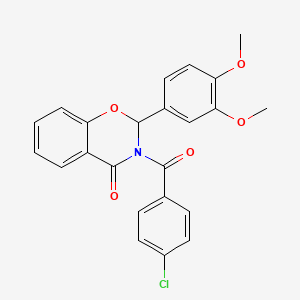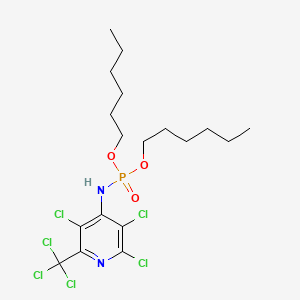
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester is a complex organic compound characterized by the presence of multiple chlorine atoms and a pyridine ring. This compound is notable for its unique structure, which includes a phosphoramidic acid moiety and dihexyl ester groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester typically involves the reaction of 2,3,5-trichloro-6-(trichloromethyl)pyridine with phosphoramidic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to active sites on enzymes, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dimethyl ester
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, diethyl ester
Uniqueness
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl or ethyl groups). This structural difference can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.
Properties
CAS No. |
55733-21-6 |
|---|---|
Molecular Formula |
C18H27Cl6N2O3P |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
2,3,5-trichloro-N-dihexoxyphosphoryl-6-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C18H27Cl6N2O3P/c1-3-5-7-9-11-28-30(27,29-12-10-8-6-4-2)26-15-13(19)16(18(22,23)24)25-17(21)14(15)20/h3-12H2,1-2H3,(H,25,26,27) |
InChI Key |
LMKZQWGFRHOPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


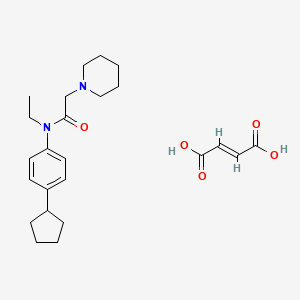
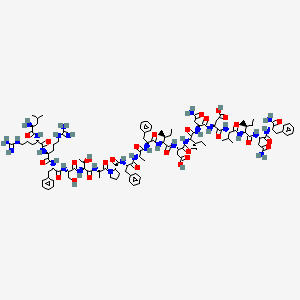
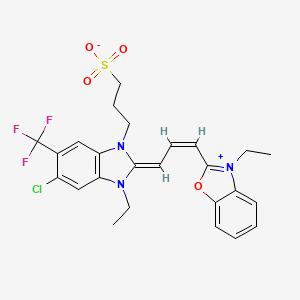


![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
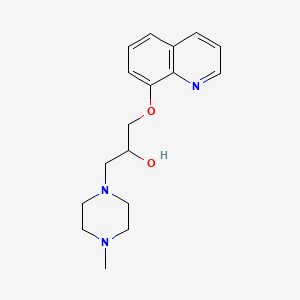
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
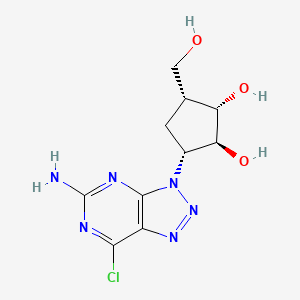
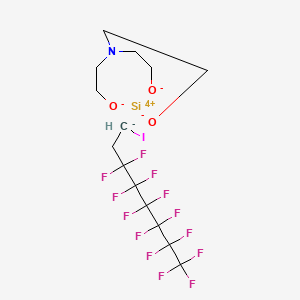
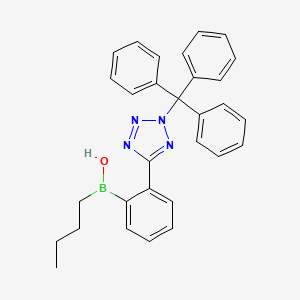
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
